molecular formula C10H14FNO2S B180896 N,N-diethyl-4-fluorobenzenesulfonamide CAS No. 309-91-1

N,N-diethyl-4-fluorobenzenesulfonamide

Cat. No. B180896
CAS RN: 309-91-1
M. Wt: 231.29 g/mol
InChI Key: RQOUFSQZCQYRKK-UHFFFAOYSA-N
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Description

“N,N-diethyl-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C10H14FNO2S . It is a derivative of benzenesulfonamide, which is a class of organic compounds known for their various biological activities .


Molecular Structure Analysis

The molecular structure of “N,N-diethyl-4-fluorobenzenesulfonamide” has been investigated using ab initio Hartree-Fock (HF) and density functional theory (DFT) . These are computational methods used in quantum chemistry to calculate the properties of molecules.


Chemical Reactions Analysis

“N,N-diethyl-4-fluorobenzenesulfonamide” is likely to participate in reactions similar to those of other benzenesulfonamides. For instance, N-Fluorobenzenesulfonimide (NFSi) is a commonly used electrophilic fluorinating agent in organic synthesis to introduce fluorine into neutral organic molecules. It is also used to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-diethyl-4-fluorobenzenesulfonamide” include a molecular weight of 231.29 g/mol . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptor count, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume have been computed .

Scientific Research Applications

  • Enantioselective Fluorination : N-fluorobenzenesulfonamide derivatives, including those with fluorine substitutions, have been used in the enantioselective fluorination of 2-oxindoles. This process, catalyzed by chiral palladium complexes, results in high yields and enantioselectivities for 3-fluoro-2-oxindoles (Wang et al., 2014).

  • Carbonic Anhydrase Interaction : Studies involving 4-fluorobenzenesulfonamide have provided insights into its binding with human carbonic anhydrases. NMR spectroscopy revealed that this inhibitor binds to the enzyme as an anion, indicating significant changes in the protein's tertiary structure upon binding (Dugad & Gerig, 1988).

  • Synthesis of Platinum Complexes : The reaction of 4-fluorobenzenesulfonamide with other compounds has been explored for synthesizing new platinum(II) dithiocarbimato complexes. These complexes have been characterized by various techniques including X-ray crystallography (Amim et al., 2008).

  • Fluorination Agent for COX-2 Inhibitors : In the synthesis of cyclooxygenase-2 (COX-2) inhibitors, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, including fluorine-substituted variants, have demonstrated potent inhibitory activity. The introduction of a fluorine atom notably increased COX1/COX-2 selectivity (Hashimoto et al., 2002).

  • Source of Nucleophilic Nitrogen : N-Fluorobenzenesulfonimide, a related compound, has been effectively used as a source of nucleophilic nitrogen or nitrogen radicals for the formation of C–N bonds. This has significant implications in various amination reactions (Li & Zhang, 2014).

  • Stereoselective Fluorination : The development of new electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, has improved the stereoselectivity in fluorination reactions. These reagents offer better control over the enantioselectivity of the products compared to traditional methods (Yasui et al., 2011).

  • Synthesis of Fluorine-18 Labeled Compounds : Fluorine-18 labeled analogs of hypoglycemic drugs, involving 4-fluorobenzenesulfonamide, have been synthesized as potential β-cell imaging agents. This work is critical in the context of diabetes research (Shiue et al., 2001).

properties

IUPAC Name

N,N-diethyl-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOUFSQZCQYRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349943
Record name N,N-diethyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-fluorobenzenesulfonamide

CAS RN

309-91-1
Record name N,N-diethyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RR Milburn - 2005 - library-archives.canada.ca
The application of sulfonamides as leaving groups in nickel catalyzed Kumada-Corriu-Tamao cross coupling has been investigated and developed.'N, N'-Diethyl-benzene sulfonamides …
Number of citations: 0 library-archives.canada.ca
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
Inhibition of oxidative phosphorylation (OXPHOS) is a promising therapeutic strategy for select cancers that are dependent on aerobic metabolism. Here, we report the discovery, …
Number of citations: 11 pubs.acs.org
A Reis, D Dehe, S Farsadpour, I Munstein… - New Journal of …, 2011 - pubs.rsc.org
Functionalized triaryl- and diarylalkylphosphines are accessible in high yields following a mild fluoride catalyzed phosphorous–carbon coupling protocol starting from fluoroarenes and …
Number of citations: 27 pubs.rsc.org

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